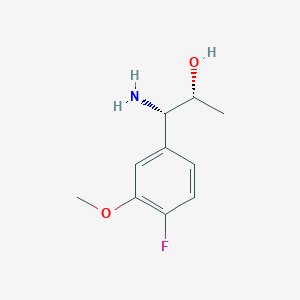
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-fluoro-3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer. This can be done using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluoro or methoxy groups using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives with modified functional groups.
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoro and methoxy groups enhance binding affinity and specificity. This compound may modulate biochemical pathways by inhibiting or activating target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-1-Amino-1-phenylpropan-2-ol: Lacks the fluoro and methoxy groups, resulting in different chemical properties and reactivity.
(1S,2R)-2-(4-Fluorophenyl)cyclopropanamine: Contains a cyclopropane ring instead of the propanol structure, leading to distinct biological activities.
(1S,2R)-2-Methylcyclohexanamine: Features a cyclohexane ring, which alters its chemical behavior and applications.
Uniqueness
(1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both fluoro and methoxy groups enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14FNO2 |
|---|---|
Poids moléculaire |
199.22 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(4-fluoro-3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |
Clé InChI |
LMEIUXVOCCZTEZ-LHLIQPBNSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC(=C(C=C1)F)OC)N)O |
SMILES canonique |
CC(C(C1=CC(=C(C=C1)F)OC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


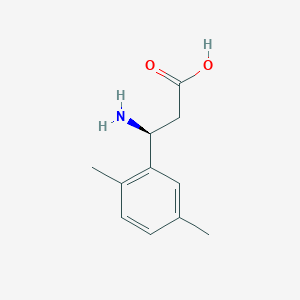

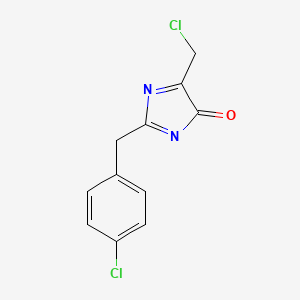
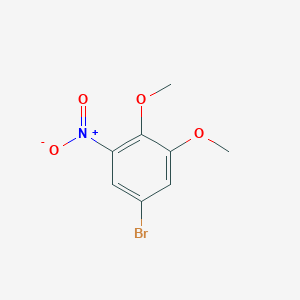

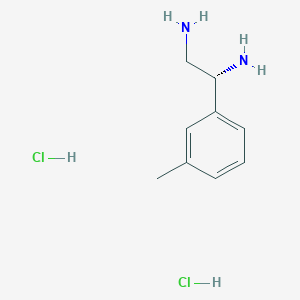
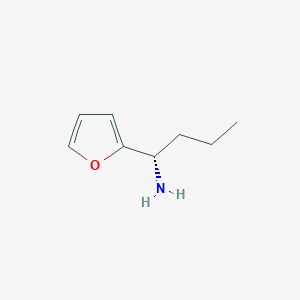
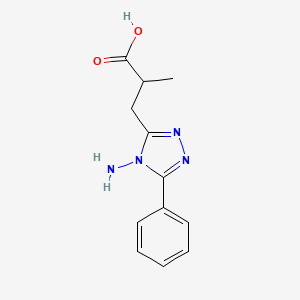
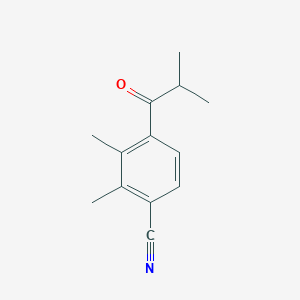
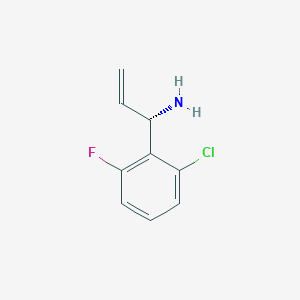

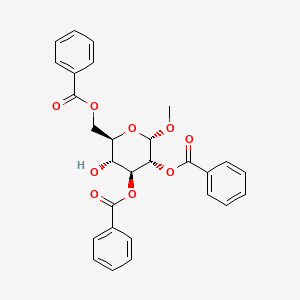
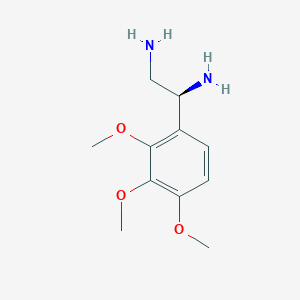
![6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13053824.png)
